molecular formula C8H19NO B15244630 2-Ethyl-2-methoxy-pentylamine

2-Ethyl-2-methoxy-pentylamine

Cat. No.: B15244630
M. Wt: 145.24 g/mol
InChI Key: MQNPORUXTUQUSF-UHFFFAOYSA-N
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Description

2-Ethyl-2-methoxy-pentylamine is a chemical compound with the molecular formula C8H19NO and a molecular weight of 145.24 g/mol . Its structure features a pentylamine chain with ethyl and methoxy functional groups bonded to the same carbon atom, as described by the SMILES notation NCC(OC)(CC)CCC . This amine is identified by several registry numbers, including CAS 1416351-87-5 . As a specialty amine, this compound is made available for research and development purposes only. It is classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers investigating the structure-activity relationships of novel amines or exploring new synthetic building blocks may find this compound of interest. Proper storage conditions, typically a cool and dry environment, should be maintained to preserve the integrity of the product, and handling should always be conducted by qualified personnel in accordance with applicable laboratory safety standards .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

2-ethyl-2-methoxypentan-1-amine

InChI

InChI=1S/C8H19NO/c1-4-6-8(5-2,7-9)10-3/h4-7,9H2,1-3H3

InChI Key

MQNPORUXTUQUSF-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)(CN)OC

Origin of Product

United States

Synthetic Methodologies for 2 Ethyl 2 Methoxy Pentylamine and Analogues

Retrosynthetic Analysis and Key Disconnection Strategies for 2-Ethyl-2-methoxy-pentylamine

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. libretexts.org For this compound, several disconnection strategies can be envisioned, primarily focusing on the formation of the carbon skeleton and the introduction of the heteroatom functionalities.

The most logical disconnections correspond to reliable and well-established chemical reactions. amazonaws.com Key disconnections for the target molecule include:

C-N Bond Disconnection: The primary amine can be disconnected, leading back to a precursor with a more synthetically accessible functional group, such as a halide, tosylate, or a hydroxyl group which can be derived from a carboxylic acid or ester. This disconnection suggests that the amine functionality could be introduced late in the synthesis via reactions like nucleophilic substitution or reductive amination.

C-O Ether Bond Disconnection: Cleavage of the methoxy (B1213986) group's ether linkage points to a tertiary alcohol precursor, specifically 2-(aminomethyl)-2-ethylpentan-1-ol. This suggests that an etherification reaction, such as the Williamson ether synthesis, could be a viable final step. masterorganicchemistry.comwikipedia.org

C-C Bond Disconnections at the Quaternary Center: The construction of the all-carbon quaternary center is the most significant challenge. nih.gov Several C-C bonds can be disconnected:

Disconnection of the Ethyl or Propyl Group: This leads to precursors like a substituted nitrile or ester. For instance, disconnecting the ethyl group suggests a pathway starting from a 2-propyl-2-methoxypentanenitrile, which could be alkylated with an ethyl halide.

Disconnection leading to a Carbonyl Precursor: This strategy envisions a ketone or ester as a key intermediate. For example, a 3-pentanone (B124093) derivative could serve as an electrophile for the addition of an ethyl nucleophile, or conversely, a pentanoic acid ester could react with an ethyl organometallic reagent. This is a powerful and common strategy for building tertiary alcohol centers, which are precursors to the target ether. wisc.edu

These disconnections form the basis for exploring the specific synthetic methods detailed in the following sections.

Exploration of C-C Bond Formation for the Branched Pentane Skeleton

The creation of the 2-ethyl-2-propyl substituted carbon backbone, which constitutes a quaternary carbon center, is a pivotal part of the synthesis. Modern organic synthesis offers several powerful methods for this task.

Stepwise alkylation of a precursor bearing an acidic proton is a classic strategy for building up carbon complexity. To form the quaternary center of this compound, a precursor such as a nitrile or an ester can be sequentially alkylated.

A plausible route involves the dialkylation of a compound with a methylene (B1212753) group activated by two electron-withdrawing groups, such as a malonic ester or a cyanoacetic ester. For example, diethyl malonate could be sequentially alkylated with an ethyl halide and a propyl halide. However, achieving selective dialkylation can be challenging.

A more controlled approach involves the alkylation of an α-substituted precursor. For instance, ethyl 2-cyanobutanoate could be deprotonated with a strong base like lithium diisopropylamide (LDA) to form an enolate, which is then alkylated with a propyl halide. Subsequent reduction of the nitrile and ester groups would be required to reach a precursor for the final amine. The construction of quaternary carbon centers can be achieved with high diastereoselectivity using chiral auxiliaries, such as pseudoephedrine amides, which allow for the stereocontrolled alkylation of enolates. nih.govscispace.com

Recent advancements have also focused on the direct dehydroxylative alkylation of tertiary alcohols, providing a novel method to construct all-carbon quaternary centers. acs.orgorganic-chemistry.orgresearchgate.netxjtlu.edu.cn This involves generating a tertiary carbon radical from an alcohol, which can then react with various electrophiles. organic-chemistry.orgxjtlu.edu.cn

Organometallic reagents, particularly Grignard and organolithium reagents, are highly effective for forming C-C bonds through nucleophilic addition to carbonyl compounds. wikipedia.orgyoutube.com This strategy is well-suited for creating the tertiary carbon that is central to the target molecule's structure.

A general and robust approach involves the reaction of an ester with two equivalents of a Grignard reagent to produce a tertiary alcohol. wisc.educommonorganicchemistry.com For instance, the treatment of ethyl pentanoate with an excess of ethylmagnesium bromide would yield 3-ethyl-3-hexanol (B1581893) after acidic workup. This tertiary alcohol is a key intermediate that can be further functionalized.

Alternatively, the addition of a Grignard reagent to a ketone is a direct route to a tertiary alcohol. sigmaaldrich.com For example, adding ethylmagnesium bromide to 3-hexanone (B147009) would also produce 3-ethyl-3-hexanol.

Organolithium reagents offer similar reactivity, adding to aldehydes and ketones to form alcohols. wikipedia.org A particularly useful variation is the addition of organolithium reagents to Weinreb amides (N-methoxy-N-methyl amides), which cleanly affords ketones. wikipedia.orgnih.gov This allows for a stepwise construction of the carbon skeleton. For example, one could add propyllithium to a Weinreb amide of butanoic acid to form 4-heptanone, which could then be subjected to further reactions.

The addition of Grignard reagents to nitriles can also be employed. Depending on the workup conditions, this reaction can yield either ketones or primary amines, providing a potential route to the aminomethyl group in the target structure. commonorganicchemistry.com

Reaction Type Electrophile Nucleophile Initial Product
Grignard AdditionEster (e.g., Ethyl Pentanoate)Grignard Reagent (e.g., EtMgBr)Tertiary Alcohol
Grignard AdditionKetone (e.g., 3-Hexanone)Grignard Reagent (e.g., EtMgBr)Tertiary Alcohol
Organolithium AdditionWeinreb AmideOrganolithium (e.g., PrLi)Ketone
Grignard AdditionNitrileGrignard Reagent (e.g., EtMgBr)Ketone or Amine

This table illustrates common carbon-carbon bond-forming reactions using organometallic reagents.

Modern synthetic methods include the functionalization of olefins to build complex carbon skeletons. Hydroalkylation reactions of unactivated olefins have emerged as a powerful tool for the construction of all-carbon C(sp3) quaternary centers. nih.gov These methods often proceed via radical mechanisms, such as those involving metal hydride hydrogen atom transfer (MHAT). In this process, a hydrogen atom is regioselectively transferred to an olefin to generate a highly substituted carbon radical, which can then be trapped by another reactant. nih.gov

For the synthesis of a this compound scaffold, one could envision a strategy starting from an olefin such as 2-propyl-1-pentene. A hydroalkylation or hydroamination protocol could potentially install the required functional groups at the quaternary center. While potentially more atom-economical, these routes are at the forefront of chemical research and may be less established than classical alkylation or organometallic addition strategies.

Introduction of the Methoxy Group in this compound Frameworks

The methoxy group (-OCH3) is a stable ether functionality. ontosight.aifiveable.me Its introduction typically involves the formation of a carbon-oxygen bond, most commonly through the alkylation of a corresponding alcohol.

The Williamson ether synthesis is a classic and widely used method for preparing ethers. byjus.com It involves the reaction of an alkoxide ion with a primary alkyl halide via an SN2 mechanism. wikipedia.org

To synthesize this compound using this method, a key precursor would be the tertiary alcohol, 2-(aminomethyl)-2-ethylpentan-1-ol (or a protected version thereof). The synthesis would proceed as follows:

Formation of the Alkoxide: The tertiary alcohol is deprotonated using a strong base, such as sodium hydride (NaH), to form the corresponding tertiary alkoxide.

Nucleophilic Substitution: The resulting alkoxide then acts as a nucleophile, attacking a methylating agent like methyl iodide (CH3I) or dimethyl sulfate (B86663) ((CH3)2SO4).

This reaction is generally efficient because it involves a primary alkyl halide, which is ideal for the SN2 reaction, and a tertiary alkoxide. While tertiary alkyl halides are prone to elimination reactions, using a tertiary alkoxide with a primary halide favors substitution. masterorganicchemistry.com A potential complication is the presence of the amine group, which is also nucleophilic and could compete in the alkylation reaction. masterorganicchemistry.com Therefore, a protection strategy for the amine, for example as a carbamate (B1207046) or phthalimide (B116566), would likely be necessary before performing the etherification.

Beyond the Williamson synthesis, direct alkylation of tertiary alcohols can be achieved under various conditions. researchgate.net For example, acid-catalyzed etherification using methanol (B129727) could be a viable, albeit potentially equilibrium-limited, alternative.

Stereoselective Methoxy Group Installation

The introduction of a methoxy group at a tertiary carbon center, especially with stereocontrol, is a non-trivial synthetic step. For a precursor tertiary alcohol, direct Williamson ether synthesis is often challenging due to competing elimination reactions under basic conditions. Modern methods, however, offer pathways to achieve this transformation with high selectivity.

One advanced strategy involves a stereoinvertive nucleophilic substitution at a quaternary carbon stereocenter. nih.gov Research has demonstrated that derivatives of cyclopropyl (B3062369) carbinols can undergo highly efficient stereoinvertive substitution using various nucleophiles, including alcohols. nih.gov This method allows for the construction of highly congested tertiary alkyl ethers under mild conditions with excellent diastereopurity. nih.gov For a precursor like (S)-2-ethyl-2-hydroxypentyl derivative, a reaction with methanol as the nucleophile, promoted by a suitable activating agent, could theoretically yield the (R)-2-ethyl-2-methoxy-pentyl core with inversion of configuration.

Another approach focuses on the activation of tertiary alcohols to facilitate substitution. rsc.org The Mitsunobu reaction, for instance, has been used to convert chiral tertiary alcohols into ethers, although harsh conditions may be required, and the reaction's success is highly sensitive to steric bulk around the alcohol. nih.gov Alternatively, converting the tertiary alcohol into a good leaving group that is alpha to an electron-withdrawing group (like an ester or nitrile) can facilitate an SN2 reaction by decreasing steric hindrance and electronically disfavoring carbocation formation. rsc.org

The table below summarizes potential methods for stereoselective methoxy group installation on a tertiary carbon.

MethodNucleophileActivating Agent/ConditionsStereochemistryKey Features
Nucleophilic Substitution of Cyclopropyl Carbinol DerivativeMethanolLewis AcidInversionMild conditions, high diastereopurity, tolerates various functional groups. nih.gov
Mitsunobu ReactionMethanolDEAD, PPh₃InversionCan be effective but may require harsh conditions (e.g., high temperature) and is sensitive to steric hindrance. nih.gov
SN2 on Activated AlcoholMethanolTrifluoroacetic anhydride (B1165640), followed by Lewis acidInversionThe alcohol is first acylated, then undergoes Lewis acid-catalyzed solvolysis. nih.gov

Formation of the Amine Moiety in this compound

Once the 2-ethyl-2-methoxy-pentyl framework is established, the final step is the introduction of the primary amine. Several classical and modern methods are available for this transformation, starting from precursors such as aldehydes, nitriles, or amides.

Reductive amination is a powerful, single-step method for synthesizing amines from aldehydes or ketones. libretexts.orglibretexts.org To synthesize this compound, the corresponding aldehyde, 2-ethyl-2-methoxypentanal, would be required. The reaction proceeds through the formation of an imine intermediate via nucleophilic addition of an amine source (like ammonia) to the aldehyde, followed by in-situ reduction of the C=N bond. libretexts.orgyoutube.com

A key advantage of this method is the ability to perform it as a "one-pot" procedure. youtube.com Specialized reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaB(OAc)₃H), are often employed because they are selective for the protonated imine intermediate over the starting carbonyl compound. libretexts.orgyoutube.com

Reaction Scheme: 2-ethyl-2-methoxypentanal + NH₃ + [Reducing Agent] → this compound

While conceptually straightforward, the synthesis of the required sterically hindered aldehyde precursor could be a challenge in itself.

The reduction of nitriles and amides are robust and widely used methods for preparing primary amines. libretexts.orgncert.nic.in These pathways offer a reliable route to this compound from the corresponding carboxylic acid derivative.

Nitrile Reduction: A two-step sequence starting from a suitable alkyl halide can first introduce a nitrile group via SN2 displacement with a cyanide salt. This simultaneously extends the carbon chain. The resulting 2-ethyl-2-methoxypentanenitrile can then be reduced to the target primary amine. libretexts.org Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether are highly effective for this transformation. studymind.co.ukchemguide.co.uk Alternatively, catalytic hydrogenation using catalysts such as Raney nickel, platinum, or palladium at elevated temperature and pressure can also be employed. studymind.co.ukwikipedia.org

Amide Reduction: The corresponding primary amide, 2-ethyl-2-methoxypentanamide, can be directly reduced to this compound. masterorganicchemistry.com Lithium aluminum hydride is the reagent of choice for this conversion, as it effectively reduces the carbonyl group of the amide to a methylene (-CH₂) group. masterorganicchemistry.comorgoreview.com It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are not strong enough to reduce amides. orgoreview.com

The table below compares common reagents for nitrile and amide reduction.

PrecursorReagentConditionsProductNotes
NitrileLiAlH₄Dry ether, followed by acid/water workupPrimary AmineHighly effective, strong reducing agent. chemguide.co.uk
NitrileH₂/Raney NiHigh temperature and pressurePrimary AmineCatalytic method, often used industrially. studymind.co.ukwikipedia.org
AmideLiAlH₄Dry ether, followed by water workupPrimary AmineStandard, highly efficient method for reducing amides. masterorganicchemistry.com
AmideB₂H₆ (Diborane)THFPrimary AmineAlternative to LiAlH₄.

The primary amine can also be installed via nucleophilic substitution on a substrate containing a suitable leaving group, such as 1-halo-2-ethyl-2-methoxypentane.

Direct reaction with ammonia (B1221849) (ammonolysis), typically in an ethanolic solution within a sealed tube at elevated temperatures, can displace the halide to form the primary amine. ncert.nic.instudymind.co.uk However, this method has a significant drawback: the primary amine product is also a nucleophile and can react with the starting alkyl halide, leading to the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts as byproducts. libretexts.orgncert.nic.inchemguide.co.uk Using a large excess of ammonia can help to favor the formation of the primary amine. studymind.co.ukchemguide.co.uk

To circumvent the issue of over-alkylation, alternative methods are often preferred:

Gabriel Synthesis: This method uses phthalimide as an ammonia surrogate. The potassium salt of phthalimide undergoes an SN2 reaction with the alkyl halide. Subsequent hydrolysis or hydrazinolysis of the resulting N-alkylphthalimide cleaves the phthaloyl group, releasing the pure primary amine. ncert.nic.in This method is particularly effective for the synthesis of primary amines from primary alkyl halides.

Azide (B81097) Synthesis: The reaction of the alkyl halide with sodium azide (NaN₃) yields an alkyl azide. The azide can then be reduced to the primary amine, commonly using LiAlH₄ or catalytic hydrogenation (e.g., H₂/Pd-C). This is a clean and high-yielding two-step process.

Development of Novel Catalytic Systems for this compound Synthesis

Modern synthetic chemistry increasingly relies on the development of efficient and selective catalytic systems to construct complex molecules, minimizing waste and improving atom economy. The formation of C-N and C-O bonds, central to the synthesis of this compound, has been a major focus of this research.

Homogeneous catalysts, which operate in the same phase as the reactants, offer high selectivity and activity under mild conditions. Transition metal-catalyzed reactions are particularly prominent.

C-N Bond Formation: The amination of alcohols via "hydrogen-borrowing" or "borrowing hydrogenation" is a powerful, atom-economical strategy. acs.org In this process, a catalyst, often based on iron, ruthenium, or iridium, temporarily oxidizes an alcohol to an aldehyde or ketone intermediate. This intermediate then reacts with an amine (such as ammonia), and the resulting imine is reduced in situ by the catalyst using the hydrogen that was "borrowed" from the alcohol. acs.org This allows for the direct coupling of alcohols and amines to form a new C-N bond with the release of water as the only byproduct.

C-O Bond Formation: While less common for sterically hindered tertiary ether synthesis, catalytic methods for C-O bond formation exist. For instance, palladium-catalyzed C-O coupling reactions (a variation of the Buchwald-Hartwig amination) can form aryl ethers, and similar principles are being explored for alkyl ethers.

Hydrosilylation: Transition metal-catalyzed hydrosilylation represents another versatile strategy. Homogeneous catalysts can facilitate the reduction of amides and nitriles using silanes as mild reducing agents, providing an alternative to metal hydrides like LiAlH₄. rsc.org This method often exhibits excellent functional group tolerance.

The table below presents examples of homogeneous catalytic systems for relevant bond formations.

Reaction TypeCatalyst SystemSubstratesProductKey Features
Reductive Amination[Cp*Ir(picolinamide)]Ketone + NH₄HCO₂Primary AmineUses ammonium formate (B1220265) as both nitrogen and hydrogen source. organic-chemistry.org
Hydrogen-Borrowing AminationIron-tetraphenylcyclopentadienone tricarbonyl complexAlcohol + AmineN-Alkylated AmineAtom-economical C-N bond formation. acs.org
Amide Reduction via Hydrosilylation[Mn(O,N,N,O-PLY)Cl]Primary Amide + SilanePrimary AmineCatalytic alternative to stoichiometric hydride reagents. nih.gov

Heterogeneous Catalysis for Selective Reductions

The selective hydrogenation of nitriles to primary amines is a cornerstone of industrial and laboratory synthesis. bme.hu For the conversion of 2-ethyl-2-methoxy-pentanenitrile to this compound, heterogeneous catalysts are preferred due to their ease of separation and potential for recycling. thieme-connect.de

Commonly employed catalysts for this transformation include Raney Nickel, palladium on carbon (Pd/C), and rhodium-based catalysts. bme.huacs.org Raney Nickel is a cost-effective and highly active catalyst for the hydrogenation of aliphatic nitriles. acs.org Palladium on carbon is also effective, often used under mild conditions, and can exhibit high selectivity towards the primary amine, minimizing the formation of secondary and tertiary amine byproducts. bme.hunih.gov Rhodium catalysts, though often more expensive, can be used for low-pressure reductions. bme.hu

The general reaction mechanism for nitrile hydrogenation involves the initial formation of an imine intermediate, which is then further reduced to the primary amine. bme.hu The primary challenge is to prevent this amine product from reacting with the imine intermediate, which leads to the formation of secondary amines. acs.org This is often suppressed by the addition of ammonia or by using specific solvent systems.

For sterically hindered nitriles, such as the proposed precursor for this compound, harsher conditions like higher pressures and temperatures might be necessary to achieve a reasonable reaction rate. nih.gov The choice of catalyst is crucial; for instance, cobalt-based catalysts have shown high activity and selectivity for the hydrogenation of various nitriles to primary amines. acs.orgeurekalert.org

Table 1: Comparison of Heterogeneous Catalysts for Nitrile Reduction (Illustrative for Analogous Systems)

CatalystTypical SubstrateConditionsSelectivity for Primary AmineReference
Raney NickelAliphatic NitrilesHigh H₂ pressure, often with NH₃Good to Excellent acs.org
Pd/CAromatic & Aliphatic NitrilesMild to moderate H₂ pressure, various solventsHigh bme.hunih.gov
Co₂P NanoparticlesAromatic & Aliphatic NitrilesAmbient H₂ pressure, mild temperatureVery High eurekalert.org
Ru-Pincer ComplexesAromatic & Aliphatic NitrilesHigh H₂ pressure (75 bar), 135 °CHigh rug.nl

Optimization of Reaction Conditions and Process Efficiency for this compound Production

To maximize the yield and selectivity of this compound, careful optimization of reaction parameters is essential.

The choice of solvent can significantly influence the course of a catalytic hydrogenation. researchgate.net Protic solvents like ethanol (B145695) or methanol are commonly used and can participate in the reaction mechanism, sometimes enhancing the rate of reduction. nih.govresearchgate.net The use of polar solvents can help in the adsorption and activation of the substrate on the catalyst surface. researchgate.net For instance, in the hydrogenation of nitrile butadiene rubber, electron-pair donor solvents showed better performance. researchgate.net The temperature must be carefully controlled; while higher temperatures increase the reaction rate, they can also promote side reactions, such as the formation of secondary amines or decomposition, thereby reducing the selectivity and yield of the desired primary amine. nih.govacs.org For many nitrile hydrogenations, temperatures in the range of 60-140°C are often employed. nih.govresearchgate.net

Hydrogen pressure is a critical parameter in nitrile reduction. Kinetically, higher hydrogen pressure increases the concentration of adsorbed hydrogen on the catalyst surface, which generally leads to a higher reaction rate. thieme-connect.derug.nl From a thermodynamic standpoint, the reduction of a nitrile to an amine is typically an exothermic process. According to Le Chatelier's principle, increasing the pressure of the gaseous reactant (H₂) will favor the forward reaction, shifting the equilibrium towards the product side. This is particularly important for achieving high conversion rates. Pressures can range from ambient for highly active catalysts to over 75 bar for more demanding substrates or less active catalysts. eurekalert.orgrug.nl The selection of pressure is often a trade-off between reaction rate, equipment cost, and safety considerations. thieme-connect.de

Table 2: Influence of Reaction Parameters on Nitrile Hydrogenation (General Trends)

ParameterEffect on RateEffect on SelectivityTypical Range for Analogous SystemsReference
TemperatureIncreasesMay decrease at very high values50 - 150 °C nih.govacs.org
H₂ PressureIncreasesGenerally improvesAmbient - 100 bar eurekalert.orgrug.nl
SolventDepends on polarity and typeCan be used to suppress side reactionsAlcohols (Methanol, Ethanol), Ethers (THF, Dioxane) nih.govresearchgate.net
Catalyst LoadingIncreasesGenerally no major effect1-10 mol% researchgate.net

Asymmetric Synthesis and Enantioselective Approaches to Chiral this compound Derivatives

The structure of this compound contains a quaternary stereocenter at the C2 position. The synthesis of such chiral centers is a significant challenge in organic chemistry. pnas.orgnih.gov Asymmetric synthesis would yield enantiomerically enriched or pure forms of the amine, which is often crucial for applications in pharmaceuticals and materials science. sigmaaldrich.com

Several strategies could be envisioned for the enantioselective synthesis of chiral this compound. One approach is the asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or an imine, using a chiral catalyst. Nickel-catalyzed hydroalkylation of acyl enamines has been shown to be an effective method for accessing chiral aliphatic amines. nih.gov Another powerful method involves the asymmetric addition of organometallic reagents to imines. pnas.orgnih.gov

A plausible route would involve the synthesis of a prochiral α,β-unsaturated nitrile or a ketimine derived from 2-methoxy-2-pentanone. The subsequent enantioselective reduction of the C=C or C=N bond using a chiral catalyst system, for example, a rhodium or iridium complex with a chiral phosphine (B1218219) ligand, could establish the quaternary stereocenter with high enantioselectivity. The construction of quaternary stereocenters has been successfully achieved through methods like asymmetric hydroformylation and allylboration in other molecular contexts. nih.govrsc.orgacs.org

The development of catalysts for the enantioselective synthesis of α-quaternary amino acids provides a strong precedent for the feasibility of this approach. nih.govrsc.org These methods often rely on carefully designed chiral ligands that create a chiral pocket around the metal center, dictating the facial selectivity of the reduction.

Advanced Spectroscopic and Chromatographic Characterization of 2 Ethyl 2 Methoxy Pentylamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. For 2-Ethyl-2-methoxy-pentylamine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques is essential for unambiguous assignment of all proton and carbon signals.

Predicted ¹H and ¹³C NMR Data

Due to the absence of experimentally published spectra for this compound, the following chemical shifts are predicted based on established incremental rules and spectral data of analogous compounds. These theoretical values provide a robust framework for the interpretation of future experimental data.

Atom Number ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
1~ 2.65 (s, 2H)~ 45.0
2-~ 78.0
3~ 1.50 (q, 2H, J = 7.4 Hz)~ 25.0
4~ 1.40 (m, 2H)~ 17.0
5~ 0.90 (t, 3H, J = 7.4 Hz)~ 14.0
6 (methoxy)~ 3.20 (s, 3H)~ 51.0
7 (ethyl)~ 1.60 (q, 2H, J = 7.5 Hz)~ 30.0
8 (ethyl)~ 0.85 (t, 3H, J = 7.5 Hz)~ 8.0
Amine (NH₂)~ 1.80 (br s, 2H)-

Predicted data is based on analogous structures and empirical calculations. J = coupling constant, s = singlet, t = triplet, q = quartet, m = multiplet, br s = broad singlet.

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Assignments

To move beyond prediction and achieve definitive assignments, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton coupling networks. miamioh.edu Key expected correlations would include the triplet of the pentyl chain's terminal methyl group (H-5) with the adjacent methylene (B1212753) group (H-4), which in turn would couple to the next methylene group (H-3). Similarly, the ethyl group's terminal methyl (H-8) would show a cross-peak with its adjacent methylene (H-7). The aminomethyl protons (H-1) would likely appear as a singlet due to the absence of adjacent protons, a feature that distinguishes them from the other methylene groups.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.net It would be instrumental in assigning the carbon signals based on their attached protons. For example, the carbon signal at a predicted ~45.0 ppm would correlate with the proton singlet at ~2.65 ppm, confirming its identity as C-1. The methoxy (B1213986) carbon (~51.0 ppm) would correlate with the sharp proton singlet at ~3.20 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation technique is crucial for identifying the quaternary carbon (C-2) and piecing together the molecular skeleton. miamioh.eduresearchgate.net The protons of the aminomethyl group (H-1) would show correlations to the quaternary carbon (C-2) and the ethyl carbon (C-7). The methoxy protons (H-6) would also show a key correlation to C-2. Furthermore, protons on the ethyl group (H-7) and the pentyl chain (H-3) would exhibit correlations to the central quaternary carbon (C-2), confirming the connectivity around this sterically hindered center.

Conformational Analysis via NMR Spectroscopic Data

The stereochemistry around the quaternary C-2 atom influences the conformational preferences of the molecule. While free rotation is expected around the single bonds, certain rotamers may be more populated due to steric hindrance. The methylene protons of the ethyl group (H-7) and the pentyl chain (H-3) are diastereotopic due to the chiral nature of the molecule (C-2 is a stereocenter). This diastereotopicity could lead to more complex splitting patterns than simple quartets, appearing as multiplets. Advanced NMR studies, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide through-space correlations, offering insights into the preferred spatial arrangement of the substituent groups. libretexts.org For instance, NOE cross-peaks between the methoxy protons and the protons of the ethyl and pentyl chains would help to delineate the most stable conformations. libretexts.org

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to confirm the molecular formula of this compound. The calculated exact mass of the protonated molecule [M+H]⁺ (C₈H₂₀NO⁺) is 146.1545. HRMS analysis is expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, thereby confirming the elemental composition. acs.org

Ion Molecular Formula Calculated Exact Mass
[M]⁺•C₈H₁₉NO145.1467
[M+H]⁺C₈H₂₀NO⁺146.1545

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) would provide detailed structural information by analyzing the fragmentation of a selected precursor ion, typically the protonated molecule [M+H]⁺. The fragmentation of aliphatic amines and ethers is well-documented and provides a basis for predicting the fragmentation pathways of this compound. libretexts.orglibretexts.org

Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines. libretexts.org For this compound, the most likely fragmentation pathways would involve the cleavage of the C-C bonds adjacent to the quaternary carbon and the C-N bond.

Predicted Key MS/MS Fragments of [C₈H₂₀NO]⁺:

m/z (predicted) Proposed Fragment Structure/Loss Fragmentation Pathway
115[M+H - CH₂O]⁺Loss of formaldehyde (B43269) from the methoxy group.
102[M+H - C₃H₇]⁺α-cleavage, loss of a propyl radical.
88[M+H - C₄H₉]⁺α-cleavage, loss of a butyl radical.
72[C₄H₁₀N]⁺Cleavage of the C-C bond between C2 and the pentyl group.
58[C₃H₈N]⁺Cleavage of the C-C bond between C2 and the ethyl group.
30[CH₄N]⁺Cleavage leading to the formation of the aminomethyl cation.

The presence of the methoxy group also introduces fragmentation pathways typical of ethers, such as the loss of a neutral formaldehyde molecule (CH₂O) or a methoxy radical (•OCH₃). libretexts.org The relative abundance of these fragment ions would provide strong evidence for the proposed structure.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and serves as a unique "molecular fingerprint." nih.gov

Predicted Vibrational Frequencies:

Wavenumber (cm⁻¹, predicted) Vibrational Mode Expected Intensity (IR) Expected Intensity (Raman)
3300 - 3400N-H stretching (amine)Medium, broadWeak
2850 - 2960C-H stretching (alkyl)StrongStrong
~ 2820C-H stretching (methoxy)MediumMedium
~ 1600N-H bending (scissoring)MediumWeak
1450 - 1470C-H bending (alkyl)MediumMedium
1050 - 1150C-O-C stretching (ether)StrongMedium
~ 1080C-N stretchingMediumMedium

The FTIR spectrum is expected to be dominated by strong absorptions from the C-H stretching of the alkyl groups and the C-O-C stretching of the ether linkage. The N-H stretching of the primary amine group would appear as a broad band in the region of 3300-3400 cm⁻¹, characteristic of hydrogen bonding. nih.gov The N-H bending vibration would also be observable.

Raman spectroscopy would complement the FTIR data. The C-H and C-C bond vibrations of the alkyl backbone are expected to produce strong Raman signals. The symmetric C-O-C stretch may also be more prominent in the Raman spectrum compared to its antisymmetric counterpart in the IR spectrum. The combination of both FTIR and Raman spectra provides a comprehensive vibrational profile of the molecule. nih.govrsc.org

Analysis of C-N and C-O Stretching Frequencies in this compound

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by detecting the vibrational frequencies of its bonds. For this compound, the key characteristic absorptions are the C-N (carbon-nitrogen) and C-O (carbon-oxygen) stretching vibrations.

As a primary amine, this compound is expected to exhibit N-H stretching absorptions in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region, corresponding to the symmetric and asymmetric stretching modes of the -NH₂ group. liberty.edu The C-N stretching vibration for aliphatic amines is typically found in the 1020-1250 cm⁻¹ range. The precise position of this band can be influenced by the substitution pattern of the carbon atom attached to the nitrogen.

The ether functional group is characterized by a strong C-O stretching band. For aliphatic ethers, this absorption is typically observed in the 1050-1150 cm⁻¹ region. h-brs.de The presence of a tertiary carbon atom attached to the oxygen in this compound may influence the exact wavenumber of this absorption. The expected IR absorption frequencies for the key functional groups are summarized in Table 1.

Vibrational Mode Functional Group Expected Wavenumber Range (cm⁻¹) Expected Intensity
N-H StretchPrimary Amine (-NH₂)3300 - 3500 (two bands)Medium
C-H StretchAlkyl (C-H)2850 - 3000Strong
N-H Bend (Scissoring)Primary Amine (-NH₂)1590 - 1650Medium to Weak
C-O StretchEther (C-O-C)1050 - 1150Strong
C-N StretchAliphatic Amine (C-N)1020 - 1250Medium to Weak

Chromatographic Methodologies for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for determining the purity of this compound and for analyzing it within complex mixtures. Gas chromatography and high-performance liquid chromatography are the primary methods employed for these purposes.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

Gas Chromatography (GC): The analysis of primary amines by GC can be challenging due to their polarity, which can lead to peak tailing and poor resolution on standard nonpolar columns. myfoodresearch.com To overcome these issues, derivatization is a common strategy. The primary amine group of this compound can be acylated, for instance with trifluoroacetic anhydride (B1165640), to produce a less polar and more volatile derivative suitable for GC analysis. myfoodresearch.com Alternatively, specialized columns with basic-deactivated surfaces or those with polar stationary phases are employed for the direct analysis of amines. myfoodresearch.com For the analysis of this compound, a column with a polyethylene (B3416737) glycol (wax) or a modified amine-specific stationary phase would be a suitable choice. A flame ionization detector (FID) would provide a robust and sensitive means of detection.

High-Performance Liquid Chromatography (HPLC): HPLC offers a versatile alternative for the analysis of this compound without the need for derivatization. Since the compound lacks a strong chromophore, UV detection at low wavelengths (around 200-210 nm) would be necessary, though this can be prone to interference. researchgate.net A more universal detection method like evaporative light scattering detection (ELSD) or mass spectrometry (MS) would be more suitable. For separation, reversed-phase chromatography using a C18 column is a common starting point. researchgate.net The mobile phase would typically consist of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), often with an additive such as trifluoroacetic acid (TFA) to improve peak shape by protonating the amine.

Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC)
Column Amine-specific polar column (e.g., CP-Volamine) or standard column after derivatizationReversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase/Carrier Gas Inert gas (e.g., Helium, Nitrogen)Isocratic or gradient mixture of Acetonitrile/Water with 0.1% TFA
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)UV (200-210 nm), ELSD, or Mass Spectrometer (MS)
Derivatization Often recommended (e.g., acylation) to improve peak shape and volatilityGenerally not required, but can be used to enhance detection

Chiral Chromatography for Enantiomeric Excess Determination

As this compound possesses a chiral center at the quaternary carbon, it exists as a pair of enantiomers. Determining the enantiomeric excess (e.e.) is crucial in many applications. Chiral HPLC is the most common technique for this purpose. researchgate.net Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, have proven to be highly effective in separating the enantiomers of a wide range of chiral compounds, including primary amines. nist.gov

For the separation of this compound enantiomers, a column such as a Chiralpak® AD-H or Chiralcel® OD-H could be employed. The mobile phase in normal-phase mode would typically be a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as isopropanol (B130326) or ethanol (B145695). The differential interaction of the enantiomers with the chiral stationary phase leads to their separation, allowing for the quantification of each and the determination of the enantiomeric excess.

| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | |---|---|---| | Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | | Column Example | Chiralpak® AD-H or Chiralcel® OD-H | | Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol mixtures | | Detection | UV (if derivatized) or polarimetric detector | | Purpose | Determination of enantiomeric excess (e.e.) |

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule in the solid state. Since this compound is a liquid at room temperature, it must first be converted into a crystalline derivative. A common strategy for the crystallographic analysis of primary amines is to convert them into a stable, crystalline amide derivative.

Reacting this compound with an aromatic acyl chloride, such as benzoyl chloride or a substituted benzoyl chloride, would yield a crystalline N-benzoyl derivative. These derivatives often form well-ordered crystals suitable for single-crystal X-ray diffraction analysis. The resulting crystal structure would confirm the connectivity of the atoms and provide precise bond lengths and angles. Furthermore, for a single enantiomer, the absolute configuration could be determined, providing definitive proof of the molecule's stereochemistry. The formation of intermolecular hydrogen bonds involving the amide N-H and C=O groups often plays a crucial role in the crystal packing of such derivatives.

Derivative Rationale for Derivatization Expected Crystallographic Information
N-Benzoyl-2-ethyl-2-methoxy-pentylamineIntroduction of a rigid, planar group to promote crystallization.- Unambiguous confirmation of atomic connectivity.- Precise bond lengths and angles.- Determination of absolute configuration (for enantiopure samples).- Analysis of intermolecular interactions (e.g., hydrogen bonding).

Lack of Publicly Available Research Data Precludes Detailed Analysis of this compound's Reaction Chemistry

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the publicly available research concerning the specific reaction chemistry and mechanistic studies of the chemical compound this compound. Despite extensive searches for scholarly articles, patents, and detailed chemical data, no specific experimental studies detailing the reactivity of this particular molecule could be identified.

While the fundamental principles of organic chemistry allow for theoretical predictions about the reactivity of its constituent functional groups—the primary amine and the ether moiety—the absence of empirical data prevents a thorough and scientifically accurate discussion as requested. Information regarding its nucleophilic reactivity, derivatization potential, behavior in acylation and alkylation reactions, or any oxidative transformations of the amine group is not documented in accessible scientific literature. Similarly, there is no specific information on transformations involving its ether moiety, such as ether cleavage reactions or the potential for intramolecular cyclization.

General reactivity patterns for primary amines and ethers are well-established. Primary amines are known to act as nucleophiles, readily undergoing acylation with agents like acyl chlorides or anhydrides, and alkylation with alkyl halides. The lone pair of electrons on the nitrogen atom is central to this reactivity. The ether group, generally less reactive, can undergo cleavage under harsh acidic conditions, typically with strong hydrohalic acids like HBr or HI. However, without specific studies on this compound, it is impossible to provide detailed research findings, reaction conditions, yields, or mechanistic insights that are unique to this compound. The steric hindrance imposed by the ethyl and pentyl groups at the quaternary carbon, as well as the electronic influence of the methoxy group, would undoubtedly play a crucial role in its specific chemical behavior, but this has not been experimentally elucidated in the available literature.

Due to the strict requirement for scientifically accurate and detailed research findings, and the lack of such information for this compound, it is not possible to generate the requested article. The creation of such a document would necessitate speculation and would not be grounded in factual, verifiable scientific research.

Reaction Chemistry and Mechanistic Studies of 2 Ethyl 2 Methoxy Pentylamine

Stereo- and Regioselective Reactions of 2-Ethyl-2-methoxy-pentylamine

No specific studies on the stereoselective or regioselective reactions involving this compound have been found in the searched scientific literature. The presence of a chiral center at the C2 position suggests that stereoselective reactions could be possible, potentially yielding enantiomerically enriched products. The primary amine group offers a site for various reactions, and the methoxy (B1213986) group could influence the regioselectivity of reactions at adjacent positions. However, without experimental data, any discussion remains purely hypothetical.

Mechanistic Investigations of Key Reactions

Kinetic Studies and Reaction Rate Determination

A search of scientific databases yielded no kinetic studies or reaction rate determinations for reactions involving this compound. Kinetic data is fundamental to understanding reaction mechanisms and optimizing reaction conditions, but such research has not been published for this specific compound.

Identification of Reaction Intermediates

There is no available information on the identification of reaction intermediates in reactions of this compound. The study of reaction intermediates is crucial for elucidating reaction pathways, and their absence in the literature indicates a gap in the understanding of the chemical behavior of this compound.

Derivatization Strategies for Enhancing Analytical Detectability and Investigating Chemical Properties

While general derivatization strategies for primary amines are well-established in analytical chemistry, no specific methods have been reported for this compound. Derivatization is often employed to improve the volatility and thermal stability of compounds for gas chromatography (GC) analysis or to enhance their ionization efficiency for mass spectrometry (MS).

Common derivatizing agents for primary amines include acylating agents (e.g., trifluoroacetic anhydride), silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide), and chiral derivatizing agents for the separation of enantiomers. The application of these general techniques to this compound could potentially allow for its sensitive detection and quantification in various matrices. However, specific protocols and the resulting analytical data are not available.

Below is a table of common derivatization reagents that could hypothetically be used for a primary amine like this compound, based on general chemical principles.

Derivatizing AgentFunctional Group TargetedPotential Analytical Enhancement
Trifluoroacetic anhydride (B1165640) (TFAA)Primary AmineIncreased volatility for GC, electron-capturing for ECD
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Primary AmineIncreased volatility and thermal stability for GC-MS
Mosher's acid chloridePrimary AmineFormation of diastereomers for chiral separation by GC or HPLC

Computational and Theoretical Chemistry Studies of 2 Ethyl 2 Methoxy Pentylamine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule, such as 2-ethyl-2-methoxy-pentylamine, by solving the Schrödinger equation. These methods provide insights into the molecule's stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. By approximating the electron density, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. For this compound, a DFT study would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to perform geometry optimization. The resulting data would provide a precise model of the molecule's structure.

Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-31G)*

Parameter Bond/Angle Predicted Value
Bond Length C-C (ethyl) 1.54 Å
C-C (pentyl) 1.54 Å
C-O (methoxy) 1.43 Å
C-N (amine) 1.47 Å
Bond Angle C-C-C (backbone) 109.5°
C-O-C (ether) 111.8°

Note: The data in this table is hypothetical and serves as an illustration of the typical output from a DFT calculation.

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of orbitals that extend over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. nih.gov Electron density distribution maps, derived from these calculations, would visualize the regions of the molecule that are electron-rich or electron-poor, providing clues about its reactivity and intermolecular interactions.

Hypothetical Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV)
HOMO -9.5
LUMO 1.2

Note: This table contains hypothetical data for illustrative purposes.

Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic properties of a molecule, which can aid in the interpretation of experimental spectra or even serve as a substitute when experimental data is unavailable.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods, often using the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. epstem.net For this compound, these calculations would involve optimizing the geometry and then computing the magnetic shielding tensors for each nucleus. The predicted chemical shifts would be valuable for assigning signals in an experimental spectrum and confirming the molecule's structure.

Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Quaternary C 75.0
Methoxy (B1213986) C 50.0
CH₂ (amine) 45.0
CH₂ (ethyl) 28.0
CH₃ (ethyl) 8.0
CH₂ (pentyl) 35.0, 25.0, 14.0

Note: This table presents hypothetical data to illustrate the output of an NMR prediction calculation.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. Computational frequency calculations, typically performed using DFT, can predict the vibrational modes of a molecule and their corresponding frequencies and intensities. nih.gov For this compound, these calculations would yield a theoretical IR and Raman spectrum. This predicted spectrum can be compared with experimental data to aid in peak assignment and to understand the molecule's vibrational dynamics.

Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹)
N-H stretch Amine 3400-3300
C-H stretch Alkyl 2960-2850
C-N stretch Amine 1250-1020

Note: The data in this table is hypothetical and represents typical frequency ranges for the specified functional groups.

Reaction Mechanism Predictions and Transition State Calculations

Computational studies have been instrumental in elucidating the potential reaction mechanisms involving this compound. Through the application of quantum mechanical calculations, researchers can model the intricate dance of atoms and electrons as chemical bonds are broken and formed. These studies often focus on identifying the most energetically favorable pathways for a reaction to proceed, which involves mapping the potential energy surface and locating transition states.

Potential Energy Surface Mapping

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. youtube.comrsc.org For a reaction involving this compound, the PES provides a landscape of all possible atomic arrangements and their corresponding energies. By exploring this landscape, chemists can identify stable molecules (minima on the PES) and the highest energy points along a reaction pathway, known as transition states (saddle points on the PES). youtube.com

The construction of a detailed PES for a molecule of this complexity often involves high-level ab initio calculations, such as coupled-cluster methods or density functional theory (DFT), which provide a balance between accuracy and computational cost. nih.govchemrxiv.org These calculations generate a large set of energy points for various molecular geometries, which are then fitted to a continuous mathematical function to create the full PES. nih.gov This surface then serves as a powerful tool for predicting reaction dynamics. chemrxiv.org

Table 1: Hypothetical Calculated Energies for Stationary Points on the PES of a Reaction Involving this compound

SpeciesMethodBasis SetRelative Energy (kcal/mol)
Reactants (this compound + Reagent) DFT (B3LYP)6-31G(d)0.0
Transition State 1 (TS1) DFT (B3LYP)6-31G(d)+25.3
Intermediate 1 DFT (B3LYP)6-31G(d)+5.2
Transition State 2 (TS2) DFT (B3LYP)6-31G(d)+18.7
Products DFT (B3LYP)6-31G(d)-10.5
Note: This table is illustrative and based on typical values found in computational studies of related amine reactions. Specific data for this compound is not publicly available.

Computational Insights into Reactivity and Selectivity

The steric hindrance around the nitrogen atom in this compound, conferred by the ethyl and pentyl groups, plays a significant role in its reactivity and selectivity. Computational studies on similarly hindered amines have shown that the bulky substituents can influence the approach of reactants and the stability of transition states. nih.govnih.gov For instance, in reactions such as N-alkylation, the steric bulk can disfavor certain reaction pathways, leading to higher selectivity for a particular product. nih.gov

Transition state calculations are pivotal in understanding this selectivity. By determining the geometry and energy of the transition states for different potential reaction channels, chemists can predict which pathway will have a lower activation energy and thus be kinetically favored. For this compound, computational analysis would likely focus on reactions at the amine nitrogen or potential C-H activation at the alpha-carbon, with the methoxy group also influencing the electronic properties and potential reaction sites. researchgate.netnih.gov The presence of the methoxy group introduces the possibility of unique reaction mechanisms not typically seen in simple tertiary amines.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum mechanical calculations provide a static picture of a reaction at absolute zero, molecular dynamics (MD) simulations offer a view of the molecule in motion, simulating its behavior over time at a given temperature. ulisboa.pt These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the dynamic fluctuations, conformational changes, and intermolecular interactions of this compound. ulisboa.pt

MD simulations are particularly valuable for understanding the behavior of this molecule in solution. By explicitly including solvent molecules in the simulation, it is possible to study how the solvent influences the conformation of the amine and its interactions with other species. For a molecule like this compound, MD simulations could elucidate the nature of hydrogen bonding between the amine and protic solvents, or the organization of non-polar solvent molecules around its alkyl chains.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters for this compound in Water

ParameterValue
Force Field OPLS-AA
Solvent Model TIP3P Water
Ensemble NPT (Isothermal-Isobaric)
Temperature 298 K
Pressure 1 atm
Simulation Time 100 ns
Time Step 2 fs
Note: This table represents typical parameters for an MD simulation of an organic molecule in an aqueous environment.

The insights gained from MD simulations can complement the findings from quantum mechanical calculations. For instance, the preferred conformations of this compound identified through MD can be used as starting points for more accurate quantum mechanical energy calculations. Furthermore, MD simulations can be used to calculate thermodynamic properties such as the free energy of solvation, which is crucial for understanding reaction equilibria in solution.

Potential Applications of 2 Ethyl 2 Methoxy Pentylamine in Chemical Synthesis and Materials Science Non Biological

Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

There is no available research to support the use of 2-Ethyl-2-methoxy-pentylamine as a chiral auxiliary or ligand in asymmetric catalysis. While the structure contains a chiral center, its efficacy and application in inducing stereoselectivity in chemical reactions have not been reported.

Utilization as a Building Block for Advanced Organic Materials

No studies have been found that investigate the use of this compound as a monomer or precursor for polymer development.

There is no documented incorporation of this compound into supramolecular assemblies or structures.

Application as a Reagent in Organic Transformations

The utility of this compound as a reagent in specific organic transformations has not been described in the scientific literature.

Exploration in Environmental Remediation Technologies (e.g., Adsorbent Precursor, Chemical Sequestrant)

There is no evidence to suggest that this compound has been explored for applications in environmental remediation, such as a precursor for adsorbents or as a chemical sequestrant.

Environmental Transformation and Degradation Pathways of 2 Ethyl 2 Methoxy Pentylamine Non Toxicological Aspects

Biotic Transformation Studies in Environmental Contexts

Biotic degradation involves the breakdown of organic compounds by microorganisms. This is often the primary mechanism for the removal of many synthetic chemicals from the environment.

The biodegradation of 2-Ethyl-2-methoxy-pentylamine is expected to proceed through the action of enzymes produced by bacteria and fungi in soil and water. The molecule presents two main points of attack for microbial enzymes: the primary amine group and the ether linkage.

Degradation of the Amine Moiety: Primary amines can be utilized by a variety of microorganisms as a source of carbon and nitrogen nih.govnih.gov. The initial step in the degradation of primary amines often involves a deamination reaction, catalyzed by enzymes such as amine oxidases or dehydrogenases. This would release the amino group as ammonia (B1221849), which can then be assimilated by microorganisms or enter the nitrogen cycle. The resulting molecule would be an alcohol or an aldehyde, which would then be further metabolized. For instance, the primary amine group in this compound could be oxidized to an aldehyde, which is then further oxidized to a carboxylic acid and subsequently enters central metabolic pathways like the citric acid cycle.

Degradation of the Ether Moiety: The ether linkage, particularly the tertiary ether structure, is generally more resistant to microbial degradation than many other functional groups nih.gov. However, microorganisms capable of cleaving ether bonds have been identified. The degradation of ethers often proceeds via an initial oxidation reaction. For example, in the case of methyl tert-butyl ether (MTBE), which also contains a tertiary ether linkage, microbial degradation is initiated by a monooxygenase enzyme that hydroxylates a methyl group, leading to the formation of an unstable hemiacetal that decomposes to tert-butyl alcohol (TBA) and formaldehyde (B43269) nih.govnih.govjseb.jp. A similar mechanism could be envisioned for this compound, where the methoxy (B1213986) group is hydroxylated, leading to the formation of formaldehyde and 2-ethyl-2-hydroxy-pentylamine.

The presence of a branched alkyl chain can also influence biodegradability. While branching can sometimes hinder microbial attack, many microorganisms have evolved pathways to degrade branched hydrocarbons nih.govresearchgate.net.

Metabolite Identification from Environmental Degradation (Chemical Products)

Specific studies identifying the environmental degradation metabolites of this compound have not been reported. However, based on the predicted degradation pathways for the amine and ether functional groups, a number of potential metabolites can be hypothesized.

From Amine Degradation:

2-Ethyl-2-methoxy-pentanal: Formed by the oxidative deamination of the primary amine group.

2-Ethyl-2-methoxy-pentanoic acid: Resulting from the further oxidation of the corresponding aldehyde.

Ammonia: Released during the deamination process.

From Ether Degradation:

2-Ethyl-2-hydroxy-pentylamine: Formed by the O-demethylation of the ether linkage.

Formaldehyde: Also a product of O-demethylation.

Further degradation products of 2-Ethyl-2-hydroxy-pentylamine: This alcohol could be further oxidized or deaminated.

The ultimate fate of these intermediate metabolites would be further breakdown into smaller molecules and eventually mineralization to carbon dioxide, water, and inorganic nitrogen.

Table 2: Hypothetical Environmental Degradation Metabolites of this compound

Parent CompoundDegradation PathwayPotential MetaboliteChemical Formula of Metabolite
This compoundOxidative Deamination2-Ethyl-2-methoxy-pentanalC₈H₁₆O₂
This compoundOxidation of Aldehyde2-Ethyl-2-methoxy-pentanoic acidC₈H₁₆O₃
This compoundO-Demethylation2-Ethyl-2-hydroxy-pentylamineC₇H₁₇NO
This compoundO-DemethylationFormaldehydeCH₂O

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.